Lipophilicity Modulation: LogP Shift of +0.64 vs. Parent 1H-Imidazo[1,2-b]pyrazole Scaffold
At the 6-position, the cyclopropyl substituent in 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole elevates the computed partition coefficient (XLogP3-AA) to 1.3 [1], compared with the unsubstituted 1H-imidazo[1,2-b]pyrazole core (LogP = 0.66) . This +0.64 LogP increase quantitatively shifts the molecule toward the optimal CNS drug-likeness window while maintaining topological polar surface area (TPSA) at 33.1 Ų—identical to the parent scaffold (PSA = 33.09 Ų) —meaning enhanced membrane permeability potential without compromising hydrogen-bonding capacity.
Baseline: parent scaffold LogP 0.66
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 (PubChem computed); TPSA = 33.1 Ų |
| Comparator Or Baseline | 1H-Imidazo[1,2-b]pyrazole (parent scaffold): LogP = 0.66; PSA = 33.09 Ų |
| Quantified Difference | ΔLogP = +0.64 (≈ +97% relative increase); TPSA unchanged |
| Conditions | Computed physicochemical properties (PubChem/ChemSrc databases) |
Why This Matters
This LogP elevation without TPSA penalty positions 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole as a more membrane-permeable building block than the parent scaffold, critical for CNS-targeted or intracellular target programs where passive permeability is rate-limiting.
- [1] PubChem. Compound Summary: 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, CID 121214823; XLogP3-AA = 1.3, TPSA = 33.1 Ų. View Source
